molecular formula C3H6Cl3N B3048323 Methanamine, 1-chloro-N,N-bis(chloromethyl)- CAS No. 16395-67-8

Methanamine, 1-chloro-N,N-bis(chloromethyl)-

Cat. No.: B3048323
CAS No.: 16395-67-8
M. Wt: 162.44 g/mol
InChI Key: HKILHUMTXVCAMT-UHFFFAOYSA-N
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Description

Scientific Research Applications

Methanamine, 1-chloro-N,N-bis(chloromethyl)-, has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Safety and Hazards

Safety measures for handling 1-Chloro-n,n-bis(chloromethyl)methanamine include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It’s also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, 1-chloro-N,N-bis(chloromethyl)-, can be synthesized through the chloromethylation of methanamine. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

  • Methanamine reacts with formaldehyde to form a methylene bridge.
  • The methylene bridge is then chlorinated using hydrochloric acid and zinc chloride as a catalyst.
  • The resulting product is methanamine, 1-chloro-N,N-bis(chloromethyl)-.

Industrial Production Methods

In industrial settings, the production of methanamine, 1-chloro-N,N-bis(chloromethyl)-, follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methanamine, 1-chloro-N,N-bis(chloromethyl)-, undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives or the removal of chlorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include methanamine derivatives with different substituents replacing the chlorine atoms.

    Oxidation Reactions: Oxidized products such as chloromethyl oxides or other oxygenated derivatives.

    Reduction Reactions: Reduced products with fewer chlorine atoms or completely dechlorinated methanamine.

Mechanism of Action

The mechanism of action of methanamine, 1-chloro-N,N-bis(chloromethyl)-, involves its reactivity with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Methanamine, 1-chloro-N-(chloromethyl)-: Similar structure but with one less chlorine atom.

    Methanamine, 1,1-bis(chloromethyl)-: Lacks the chlorine atom on the nitrogen.

    Methanamine, N,N-dimethyl-: Contains methyl groups instead of chloromethyl groups.

Uniqueness

Methanamine, 1-chloro-N,N-bis(chloromethyl)-, is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-chloro-N,N-bis(chloromethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl3N/c4-1-7(2-5)3-6/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKILHUMTXVCAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(CCl)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295424
Record name 1-chloro-n,n-bis(chloromethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16395-67-8
Record name NSC101834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-n,n-bis(chloromethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanamine, 1-chloro-N,N-bis(chloromethyl)-
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